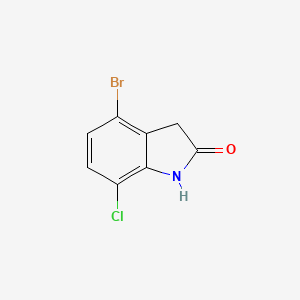

4-bromo-7-chloro-2,3-dihydro-1H-indol-2-one

Description

Properties

IUPAC Name |

4-bromo-7-chloro-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO/c9-5-1-2-6(10)8-4(5)3-7(12)11-8/h1-2H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFTVVBPHKXVIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2NC1=O)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1515007-59-6 | |

| Record name | 4-bromo-7-chloro-2,3-dihydro-1H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-7-chloro-2,3-dihydro-1H-indol-2-one typically involves the bromination and chlorination of the indole nucleus. One common method includes the reaction of 7-chloro-2,3-dihydro-1H-indol-2-one with bromine in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of 4-bromo-7-chloro-2,3-dihydro-1H-indol-2-one involves large-scale synthesis using continuous flow reactors. This method ensures consistent quality and scalability. The process includes the use of automated systems to control reaction parameters and monitor the product quality .

Chemical Reactions Analysis

Types of Reactions

4-bromo-7-chloro-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form different oxidation states, which can be useful in synthetic applications.

Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Formation of substituted indole derivatives with various functional groups.

Oxidation Reactions: Formation of oxidized indole derivatives with different oxidation states.

Reduction Reactions: Formation of reduced indole derivatives with different hydrogenation levels.

Scientific Research Applications

4-bromo-7-chloro-2,3-dihydro-1H-indol-2-one has several scientific research applications, including:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.

Biological Studies: Employed in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.

Chemical Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules and natural products.

Material Science: Investigated for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 4-bromo-7-chloro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The presence of bromine and chlorine atoms enhances its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The positions of halogen substituents on the indole ring critically influence bioactivity and reactivity:

- 5-Bromo-7-Methyl-2,3-Dihydro-1H-Indol-2-One (CID 22131105) : Substitution at positions 5 (Br) and 7 (CH₃) alters steric and electronic profiles compared to the target compound. The methyl group enhances lipophilicity, while bromine at position 5 may reduce electrophilicity at the carbonyl oxygen .

- This modification could enhance binding to hydrophobic enzyme pockets .

Table 1: Substituent Effects on Key Analogs

Functional Group Modifications

a. Thiazole and Pyrazole Hybrids

- Les-3833: A pyrazoline–thiazolidinone–isatin conjugate with anticancer activity (GI₅₀ = 0.071 µM). The thiazolidinone moiety introduces hydrogen-bonding capacity, while the pyrazoline ring enhances planarity for DNA intercalation .

- Compound 16 (): A sulfonamide derivative with dual bromo and chlorophenyl groups on a pyrazole ring.

b. Hydrazine and Thiazole Derivatives

- (3Z)-3-(Thiazol-2-ylhydrazine)-2,3-Dihydro-1H-Indol-2-One : These derivatives act as dual HIV-1 reverse transcriptase inhibitors. The thiazole hydrazine group at position 3 facilitates chelation with Mg²⁺ in the enzyme’s active site .

Table 2: Functional Group Impact on Bioactivity

Structural Complexity and Pharmacokinetics

- 4-(2'-Bromoethyl)-3-Chloro Analog (CAS 120427-95-4): A bromoethyl side chain at position 4 increases molecular weight (MW 274.54) and may improve blood-brain barrier penetration.

- (3Z)-3-(Imidazol-2-ylmethylidene) Derivative (Compound 12) : The imidazole group enhances solubility and kinase inhibition (TLK2). The E/Z isomerism (40:60 ratio) complicates synthesis but offers conformational diversity .

Research Findings and Gaps

- Anticancer Potential: Les-3833’s low GI₅₀ highlights the efficacy of hybrid indole derivatives, though the target compound’s anticancer activity remains unexplored .

- Antiviral Activity : Thiazole-hydrazine derivatives show promise against HIV-1 RT, suggesting that halogen positioning (e.g., 4-Br, 7-Cl) could optimize binding .

- Synthetic Challenges : Discontinued analogs (e.g., CymitQuimica’s 4-bromo-7-chloro derivative) imply synthesis or stability issues, warranting further optimization .

Biological Activity

4-Bromo-7-chloro-2,3-dihydro-1H-indol-2-one is an indole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological applications.

The molecular formula of 4-bromo-7-chloro-2,3-dihydro-1H-indol-2-one is , with a molecular weight of approximately 232.5 g/mol. The compound features a bromine and chlorine substitution on the indole ring, which may influence its reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole derivatives, including 4-bromo-7-chloro-2,3-dihydro-1H-indol-2-one. Research indicates that compounds within this class can exhibit cytotoxic effects against various cancer cell lines. For instance, a study involving indole-containing metal complexes demonstrated significant cytotoxicity against MCF-7 breast cancer cells and HCT-116 colorectal carcinoma cells, suggesting that similar indole derivatives could possess comparable activity .

Table 1: Cytotoxicity of Indole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Bromo-7-chloro-2,3-dihydro-1H-indol-2-one | MCF-7 | TBD |

| Indole Metal Complex | MCF-7 | Low µM |

| Indole Metal Complex | HCT-116 | Sub µM |

The mechanisms through which indole derivatives exert their anticancer effects typically involve apoptosis induction and cell cycle arrest. For example, studies have shown that certain indole compounds activate caspases leading to programmed cell death in cancer cells . Additionally, the ability of these compounds to intercalate with DNA has been documented, which may disrupt cellular replication processes.

Case Studies

- Study on Indole Derivatives : A recent investigation focused on the synthesis and biological evaluation of various indole derivatives, including 4-bromo-7-chloro-2,3-dihydro-1H-indol-2-one. The study reported promising results in terms of cytotoxicity against specific cancer cell lines. Detailed assays revealed that these compounds could inhibit cell proliferation effectively .

- Metal Complexes : Research into metal complexes of indoles has shown enhanced biological activity compared to their non-complexed forms. These complexes often demonstrate improved solubility and stability, leading to increased bioavailability and efficacy in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-bromo-7-chloro-2,3-dihydro-1H-indol-2-one, and how do reaction conditions influence product purity?

- The compound can be synthesized via halogenation of indole precursors. For example, chlorination of 2,3-dihydro-1H-indole-2,3-dione with sulfuryl chloride in acetonitrile yields halogenated intermediates, followed by controlled reduction using hydrazine hydrate and KOH in refluxing ethanol . Optimizing stoichiometry, solvent polarity (e.g., acetonitrile vs. ethanol), and temperature (reflux vs. ambient) is critical to minimize side reactions like over-reduction or debromination . Purity (>95%) is typically verified via HPLC or NMR, with residual solvents or byproducts (e.g., dehalogenated species) monitored .

Q. Which spectroscopic techniques are most reliable for characterizing the structure of 4-bromo-7-chloro-2,3-dihydro-1H-indol-2-one?

- 1H/13C NMR resolves the dihydroindole scaffold’s stereochemistry and halogen positions. The carbonyl group at C2 appears as a distinct downfield signal (~170 ppm in 13C NMR). Mass spectrometry (HRMS) confirms molecular weight (e.g., C7H4BrClN2O, expected m/z ~265.91) and isotopic patterns for bromine/chlorine . X-ray crystallography is used to resolve ambiguities in solid-state conformation, particularly for derivatives with steric hindrance .

Q. How does the reactivity of 4-bromo-7-chloro-2,3-dihydro-1H-indol-2-one compare to non-halogenated indole derivatives?

- Bromine at C4 and chlorine at C7 enhance electrophilicity, facilitating cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitutions. However, steric hindrance from the dihydroindole ring may reduce reaction rates compared to planar indoles. For example, palladium-catalyzed debromination requires careful control of hydrogenation conditions (e.g., Pd/BaSO4 in methanol) to avoid over-reduction .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for palladium-mediated cross-coupling reactions involving this compound?

- Discrepancies often arise from substrate accessibility (e.g., steric shielding of C4-Br by the dihydroindole ring) or catalyst selection . For instance, bulky ligands (e.g., SPhos) improve coupling efficiency with arylboronic acids, while milder bases (e.g., K2CO3 vs. NaOH) prevent decomposition . Systematic screening of solvents (e.g., DMF vs. THF) and pre-activation of catalysts (e.g., via microwave irradiation) may enhance reproducibility .

Q. What strategies are effective for enantioselective functionalization of 4-bromo-7-chloro-2,3-dihydro-1H-indol-2-one?

- Chiral phase-transfer catalysts (e.g., quaternary ammonium salts) enable asymmetric alkylation or cyanation at the C3 position. For example, condensation with 2-chloroacetonitrile using a cinchona-derived catalyst yields enantiomerically enriched nitriles, which are separable via chiral chromatography . Alternatively, enzymatic resolution (e.g., lipase-mediated hydrolysis) of racemic intermediates offers scalable enantiomer isolation .

Q. How do electronic effects from bromine and chlorine substituents influence the compound’s applications in medicinal chemistry?

- The electron-withdrawing halogens increase electrophilicity, making the compound a versatile intermediate for kinase inhibitor or GPCR modulator synthesis. For instance, coupling with heteroaryl groups at C4 enhances binding to ATP pockets, while chlorine at C7 improves metabolic stability . Computational studies (e.g., DFT) predict charge distribution and guide rational derivatization .

Q. What experimental designs mitigate decomposition during long-term storage of 4-bromo-7-chloro-2,3-dihydro-1H-indol-2-one?

- Decomposition pathways include hydrolysis of the lactam ring or light-induced dehalogenation . Storage at -20°C under inert gas (N2/Ar) in amber vials minimizes degradation. Lyophilization or formulation with stabilizers (e.g., ascorbic acid) is recommended for aqueous solutions . Periodic stability testing via TLC or LC-MS ensures integrity .

Methodological Notes

- Contradiction Analysis : When replication of synthetic steps fails, compare solvent purity (e.g., anhydrous vs. technical-grade ethanol) and catalyst lot variability .

- Advanced Characterization : Use 2D NMR (COSY, NOESY) to confirm regiochemistry in complex derivatives, especially when halogen migration is suspected .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.